2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid
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Overview
Description
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid is a chemical compound that combines the properties of an imidazole derivative and oxalic acid. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Oxalic acid, on the other hand, is a simple dicarboxylic acid that is often used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid |
InChI |
InChI=1S/C21H25N3.C2H2O4/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;3-1(4)2(5)6/h2-11,16,20,22H,12-15H2,1H3,(H,23,24);(H,3,4)(H,5,6) |
InChI Key |
MLIRYALUMXOQMB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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